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Compound of Interest

Compound Name: 3-Hydroxybutyl acetate

CAS No.: 1851-86-1

Cat. No.: B155100 Get Quote

Executive Summary & Molecule Profile
3-Hydroxybutyl acetate (CAS: 1851-86-1) is a critical bifunctional intermediate used in the

synthesis of pheromones, fragrances, and pharmaceutical precursors (specifically 1,3-polyols).

Structurally, it is the mono-ester of 1,3-butanediol.

The primary isolation challenge lies in its amphiphilic nature and the presence of structurally

similar impurities: the starting material (1,3-butanediol, highly polar) and the over-acylated

byproduct (1,3-butanediol diacetate, non-polar).

This guide details the "Gold Standard" enzymatic route which minimizes diacetate formation,

followed by two isolation protocols: Flash Chromatography (for high purity >98%) and Vacuum

Fractional Distillation (for scalability).
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Property Data Relevance to Isolation

IUPAC Name
3-Hydroxybutyl acetate (or 4-

acetoxybutan-2-ol)

Primary alcohol is esterified;

secondary is free.

Boiling Point ~187–190 °C (at 760 mmHg)

High BP requires high vacuum

to prevent thermal

degradation.

Solubility
Soluble in water, alcohols,

EtOAc, DCM

Water solubility complicates

aqueous extraction (requires

salting out).

LogP ~0.2 (Estimated)
Amphiphilic; partitions between

aqueous and organic phases.

Synthesis Context: The Pre-Isolation Matrix
To understand the extraction, one must understand the source. Chemical acetylation (using

acetic anhydride) often yields a statistical mixture of mono- and di-acetates. The preferred

method for high-yield isolation is Lipase-Catalyzed Transesterification.

Reaction Logic:

Enzyme:Candida antarctica Lipase B (CAL-B, immobilized).[1]

Regioselectivity: CAL-B selectively acetylates the primary hydroxyl group (position 1) over

the secondary hydroxyl (position 3).

Matrix: The crude mixture typically contains the Product (Monoacetate), unreacted 1,3-

Butanediol, minimal Diacetate, and solvent (THF or Vinyl Acetate).

Workflow Visualization
The following diagram outlines the decision tree for isolating 3-Hydroxybutyl acetate based

on the synthesis method and purity requirements.
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Crude Reaction Mixture
(1,3-BDO + Monoacetate + Diacetate)

Filtration
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(Silica Gel)

 High Purity (<10g)
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Product: >99% Purity
(Research Grade)
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Caption: Decision matrix for the isolation of 3-Hydroxybutyl acetate favoring chromatography

for purity and distillation for scale.
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Protocol A: Liquid-Liquid Extraction (LLE) & Workup
Use this protocol if the reaction was performed in a water-miscible solvent (e.g., THF, Dioxane)

or an aqueous buffer.

Reagents
Saturated NaCl solution (Brine)

Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)[2]

Magnesium Sulfate (MgSO₄, anhydrous)

Step-by-Step Methodology
Quenching: If using chemical synthesis, quench excess acetic anhydride with ice water. If

enzymatic, filter off the enzyme beads first.

Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotovap, 40°C,

20 mbar) to remove bulk volatile solvents (THF, Acetone).

Salting Out (Critical Step):

Add the residue to a separatory funnel.

Add Saturated Brine (1:1 volume ratio to residue). Note: 3-Hydroxybutyl acetate is water-

soluble.[3][4] High ionic strength is required to force it into the organic phase.

Extraction:

Extract 3 times with Ethyl Acetate (1:1 volume ratio).

Expert Tip: Avoid Chlorinated solvents (DCM) if possible, as they can form difficult

emulsions with diols. MTBE is a good alternative if phase separation is slow.

Drying: Combine organic layers, wash once with brine, and dry over anhydrous MgSO₄ for

20 minutes.

Concentration: Filter and evaporate solvent to yield the Crude Oil.
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Protocol B: Flash Column Chromatography (High
Purity)
Required for separating the monoacetate from the diol and diacetate.

Stationary Phase & Solvent System
Stationary Phase: Silica Gel 60 (230–400 mesh).

Eluent: Cyclohexane / Ethyl Acetate (Gradient).

Separation Logic (Elution Order)
The separation relies on the distinct polarity differences:

1,3-Butanediol Diacetate: Non-polar (Elutes first).

3-Hydroxybutyl Acetate (Target): Medium Polarity.

1,3-Butanediol: Highly Polar (Elutes last/sticks).

Silica Column Elution Profile

1. Diacetate
(Rf ~0.7)
Non-Polar

2. 3-Hydroxybutyl Acetate
(Rf ~0.4)
Target

3. 1,3-Butanediol
(Rf ~0.1)
Polar

Click to download full resolution via product page

Caption: Elution order on Silica Gel using Cyclohexane/EtOAc (1:1).

Step-by-Step Methodology
Column Packing: Pack a silica column (ratio 1:30 w/w silica to crude).

Loading: Dissolve crude oil in a minimum amount of Cyclohexane:EtOAc (4:1).
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Elution Gradient:

0–100 mL: 100% Cyclohexane (Flushes non-polar impurities).

100–300 mL: 80:20 Cyclohexane:EtOAc (Elutes Diacetate).

300–600 mL: 50:50 Cyclohexane:EtOAc (Elutes 3-Hydroxybutyl Acetate).

Flush: 100% EtOAc (Removes unreacted Diol).

Collection: Collect fractions containing the spot at Rf ~0.4 (in 1:1 Hex:EtOAc TLC system).

Validation: Evaporate solvents to yield a clear, colorless liquid.

Protocol C: Vacuum Fractional Distillation
(Scalability)
Used when processing >50g of material.

Parameters
Vacuum: < 1 mmHg (High vacuum essential).

Apparatus: Short-path distillation head or Vigreux column.

Methodology
Degassing: Stir crude oil under vacuum at room temperature for 15 mins to remove residual

solvents.

Heating: Slowly ramp oil bath temperature.

Fraction Collection:

Fraction 1 (Fore-run): < 60°C vapor temp. Contains residual vinyl acetate or acetic acid.

Fraction 2 (Product):85–95°C at 0.5 mmHg. (Note: BP is ~190°C at atm pressure; vacuum

drastically lowers this).
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Residue: The pot residue will contain the high-boiling 1,3-butanediol (BP 207°C atm).

Analytical Validation
To confirm the isolation of the monoacetate versus the diacetate or diol, use ¹H-NMR.[5]

1,3-Butanediol (Reactant): Signals for CH₂-OH and CH-OH are shielded (3.8–4.0 ppm).

3-Hydroxybutyl Acetate (Product):

Diagnostic Shift: The protons on C1 (adjacent to the ester) shift downfield to ~4.1–4.2

ppm.

Unchanged Signal: The proton on C3 (adjacent to the free -OH) remains at ~3.8 ppm.

Integral Ratio: 3H singlet (Acetate methyl) : 1H (C3-H) : 2H (C1-H).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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